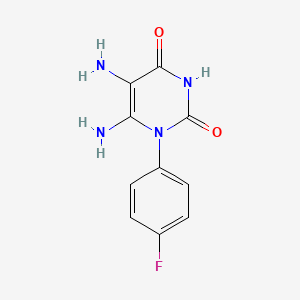

5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAJZYJULWVCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Anti-Malarial Activity:

Recent studies have highlighted the efficacy of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its derivatives against Plasmodium falciparum, the causative agent of malaria. The compound has been shown to inhibit specific protein kinases involved in the parasite's life cycle. For instance, modifications to the pyrimidine structure have led to compounds with improved potency against PfCDPK1 (calcium-dependent protein kinase 1), with some derivatives demonstrating IC50 values as low as 0.22 μM and high selectivity indices (SI) .

Anti-Cancer Potential:

The compound also exhibits promising anti-cancer properties. It has been evaluated against various cancer cell lines, including HCT116 and MCF-7. Notably, derivatives of this compound have shown significant inhibition of cell proliferation with IC50 values in the micromolar range. For instance, certain modifications have resulted in compounds that inhibit Aurora-A kinase with IC50 values around 0.16 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione.

| Modification | Effect | IC50 (μM) |

|---|---|---|

| Substitution at the 4-position | Increased anti-malarial activity | 0.22 |

| Indole ring incorporation | Enhanced selectivity and potency | 0.090 |

| Urea group addition | Improved binding interactions | N/A |

These modifications enhance the compound's ability to interact with target proteins through hydrogen bonding and other molecular interactions .

Case Study 1: Anti-Malarial Screening

A series of derivatives based on 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione were synthesized and screened for anti-malarial activity against PfCDPK1. The study revealed that certain substitutions led to compounds with significantly lower IC50 values compared to standard treatments .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on cancer treatment, derivatives were tested against multiple cell lines including MCF-7 and HCT116. The results indicated that specific structural modifications resulted in enhanced cytotoxicity against these cancer cells, making them potential candidates for further development .

Mechanism of Action

The mechanism of action of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogen-Substituted Derivatives

- 5,6-Diamino-1-(4-chlorophenyl)pyrimidine-2,4-dione (): Structurally analogous but substitutes fluorine with chlorine. This could impact binding affinity in biological targets (e.g., enzymes) .

- 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione ():

Contains a trifluorophenyl group and an additional pyridine ring. The trifluorophenyl moiety enhances hydrophobicity and π–π stacking interactions, as evidenced by strong binding to Nicotiana tabacum PPO via FAD interactions and hydrogen bonds with Arg98 and Thr176 .

b. Methyl-Substituted Derivatives

- 5,6-Diamino-1-methylpyrimidine-2,4-dione (): Replaces the 4-fluorophenyl group with a methyl group. The absence of aromaticity reduces π–π interactions but simplifies synthesis (91.6% yield via methylurea and ethyl cyanoacetate condensation). This highlights the trade-off between synthetic accessibility and functional complexity .

Table 1: Key Properties of Selected Pyrimidine Diones

Biological Activity

5,6-Diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 19677-92-0, is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article will explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4-dione |

| Molecular Formula | C10H9FN4O2 |

| Molecular Weight | 224.20 g/mol |

| CAS Number | 19677-92-0 |

This compound features a pyrimidine ring substituted with amino groups and a fluorophenyl moiety, which are critical for its biological activity.

The biological activity of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various biological targets. Pyrimidine derivatives are known to influence numerous biochemical pathways by acting as enzyme inhibitors or receptor modulators.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signal transduction pathways.

- Nucleic Acid Interaction : It can potentially bind to DNA or RNA structures, affecting replication and transcription processes.

- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to certain receptors.

Biological Activity and Therapeutic Applications

Research has indicated that 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

- A study reported that compounds similar to this pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) with IC50 values in the micromolar range .

Antimicrobial Properties

Pyrimidine derivatives have also been investigated for their antimicrobial properties:

- Research indicates that certain pyrimidines can inhibit bacterial growth and show efficacy against resistant strains .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties:

- Molecular docking studies indicated potential interactions with acetylcholinesterase (AChE), suggesting its role in cognitive enhancement .

Case Studies and Research Findings

A review of recent literature reveals several case studies involving the biological activity of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione:

- Anticancer Screening : In vitro studies demonstrated that analogs of this compound inhibited cell proliferation in various cancer lines with IC50 values ranging from 10 µM to 50 µM .

- Enzyme Inhibition Studies : Experimental data showed that this compound inhibited key metabolic enzymes involved in nucleotide synthesis .

- Neuroprotective Assessments : In vivo models suggested that the compound could improve cognitive function by modulating neurotransmitter levels .

Q & A

Q. What synthetic strategies are effective for introducing the 4-fluorophenyl group at position 1 of pyrimidine-2,4-dione scaffolds?

Methodological Answer : The 4-fluorophenyl group can be introduced via alkylation or nucleophilic substitution. For example, in related compounds (e.g., 3-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-dione), potassium carbonate in DMF is used to promote alkylation of the pyrimidine core with 4-fluorobenzyl halides or chlorides. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products, with yields typically ranging from 70% to 85% .

Q. How can the structure of 5,6-diamino-1-(4-fluorophenyl)pyrimidine-2,4-dione be confirmed experimentally?

Methodological Answer :

- 1H/13C NMR : Signals for the 4-fluorophenyl group appear as doublets in the aromatic region (7.0–7.5 ppm for 1H; 115–165 ppm for 13C). The amino groups (5,6-positions) show broad singlets near 5.0–6.0 ppm (1H) and 150–160 ppm (13C) .

- Mass Spectrometry (ESI±) : Molecular ion peaks (e.g., [M+H]+ or [M−H]−) should match the calculated m/z (e.g., C10H10FN5O2: 259.08 g/mol). Isotopic patterns for fluorine (19F) aid validation .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., orthorhombic Pbca symmetry, a = 14.62 Å, b = 11.33 Å) and hydrogen-bonding networks confirm spatial arrangement .

Advanced Research Questions

Q. How does alkylation at position 1 influence the biological activity of pyrimidine-2,4-dione derivatives?

Methodological Answer : Alkylation at position 1 (e.g., with 4-fluorophenyl) can reduce antimicrobial activity compared to unsubstituted analogs. For example, 1-alkyl-thieno[2,3-d]pyrimidine-2,4-diones showed lower activity against Staphylococcus aureus than non-alkylated counterparts. This suggests steric hindrance or electronic effects may disrupt target binding. Activity assays (MIC values) and molecular docking studies are recommended to evaluate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine-diones with amino substituents?

Methodological Answer :

- Standardized Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and protocols (e.g., broth microdilution) to minimize variability .

- Metabolic Stability Tests : Assess compound stability under assay conditions (e.g., pH, temperature) via HPLC-MS to rule out degradation artifacts .

- Comparative SAR Analysis : Cross-reference substituent effects across studies. For instance, electron-withdrawing groups (e.g., CF3) at position 6 enhance activity, while bulky 1-alkyl groups decrease it .

Q. How can regioselective amination be achieved at positions 5 and 6 of the pyrimidine ring?

Methodological Answer :

- Directed Metalation : Use lithiation (e.g., LDA at −78°C) to deprotonate specific positions, followed by quenching with aminating agents (e.g., trimethylsilyl azide) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., O-methylation at position 2/4) to direct amination to positions 5/6. For example, Boc-protected intermediates enable selective functionalization .

Q. What computational methods predict the binding affinity of 5,6-diamino derivatives to biological targets?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with targets like HIV integrase or bacterial enzymes. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.